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molecular formula C7H3Br2FO2 B179145 2,4-Dibromo-6-fluorobenzoic acid CAS No. 183065-69-2

2,4-Dibromo-6-fluorobenzoic acid

Cat. No. B179145
M. Wt: 297.9 g/mol
InChI Key: RAGHPDYPAYDOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

A solution of n-BuLi (36.7 mL, 91.6 mmol) was added dropwise to a solution of 2,4-dibromo-6-fluorobenzoic acid (13.0 g, 43.6 mmol, in 200 mL of THF) at −70° C. The resulting solution was stirred for 15 minutes before CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture at −70° C. The suspension was stirred for 1 hour then warmed to room temperature and stirred for another 2 hours. HCl gas was bubbled into the suspension for 15 minutes to give a clear solution. The mixture was diluted with 1 L of EtOAc and washed subsequently with water, saturated Na2CO3 and brine, then dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (PE:EtOAc=5:1) to give 5-bromo-7-fluoro-2-benzofuran-1(3H)-one as white solid.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.Br[C:7]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([F:17])[C:8]=1[C:9]([OH:11])=[O:10].C=O>CCOC(C)=O>[Br:16][C:14]1[CH:13]=[C:12]([F:17])[C:8]2[C:9](=[O:10])[O:11][CH2:2][C:7]=2[CH:15]=1

Inputs

Step One
Name
Quantity
36.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC(=C1)Br)F
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the mixture at −70° C
STIRRING
Type
STIRRING
Details
stirred for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled into the suspension for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a clear solution
WASH
Type
WASH
Details
washed subsequently with water, saturated Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (PE:EtOAc=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(C(OC2)=O)C(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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